Dihydrokaempferide can be sourced from various plants, particularly those rich in flavonoids. It is often found in fruits, vegetables, and herbs, where it contributes to the plant's color and health benefits. Notably, it has been isolated from the leaves of certain species like Eucalyptus and Citrus reticulata.
Dihydrokaempferide belongs to the class of compounds known as flavonoids, which are polyphenolic compounds characterized by their phenolic structure. Within flavonoids, it falls under the subclass of flavonols due to its specific chemical structure.
The synthesis of dihydrokaempferide can be achieved through various methods:
Dihydrokaempferide has a molecular formula of C15H14O7 and a molecular weight of 302.27 g/mol. Its structure features:
Dihydrokaempferide can undergo several chemical reactions:
These reactions typically require catalysts or specific reaction conditions (e.g., pH adjustments) to proceed efficiently.
The mechanism of action for dihydrokaempferide involves several pathways:
Research indicates that dihydrokaempferide exhibits significant antioxidant capacity measured by various assays (e.g., DPPH radical scavenging).
Spectroscopic techniques such as UV-Vis spectroscopy confirm the presence of hydroxyl groups and other functional groups characteristic of flavonoids.
Dihydrokaempferide has several applications in scientific research:
Research continues to explore more applications as understanding of this compound's biological activities expands.
Flavanone 3-Hydroxylase (Flavanone 3-Hydroxylase) is a pivotal enzyme in the flavonoid biosynthetic pathway, belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. It catalyzes the stereospecific 3β-hydroxylation of (2S)-flavanones, converting naringenin into dihydrokaempferol. This reaction requires Fe²⁺, 2-oxoglutarate, ascorbate, and molecular oxygen as cofactors [6] [10]. The enzyme features conserved domains critical for function:
Functional characterization of Flavanone 3-Hydroxylase across diverse plants confirms its role in dihydrokaempferol production:
Table 1: Enzymatic Parameters of Flavanone 3-Hydroxylase from Diverse Plant Species
Plant Source | Km (Naringenin) | Vmax | Optimal pH/Temperature | Reference |
---|---|---|---|---|
Carthamus tinctorius | 32 µM | 0.48 nkat/mg | 7.5 / 30°C | [6] |
Trapa bispinosa | Not reported | 216.7 mg/L dihydrokaempferol in yeast | 7.0 / 28°C | [2] |
Dendrobium officinale | 40 µM | 5.7 nmol/min/mg | 7.2 / 35°C | [10] |
Dihydrokaempferol biosynthesis originates from the phenylpropanoid pathway, where phenylalanine undergoes sequential modifications to form naringenin:
Naringenin serves as the direct precursor for dihydrokaempferol formation. Metabolic engineering efforts have optimized this conversion:
Table 2: Metabolic Engineering Strategies for Naringenin-to-Dihydrokaempferol Conversion
Host System | Engineering Approach | Dihydrokaempferol Titer | Key Findings |
---|---|---|---|
Saccharomyces cerevisiae | Codon-optimized TbFlavanone 3-Hydroxylase + promoter optimization | 216.7 mg/L | Fluorescence-activated cell sorting quantified promoter strength; galactose induction optimal [2] |
Saccharomyces cerevisiae | Acetyl-CoA pathway overexpression + p-coumarate feeding | 200 mg/L mixed flavonoids | Precursor pool expansion doubled flux [4] [7] |
Coculture (Two yeast strains) | Pathway splitting: Strain A (naringenin), Strain B (dihydrokaempferol) | 50% biomass increase | Reduced metabolic burden; Tween 80 solubilized hydrophobic intermediates [7] |
Flavanone 3-Hydroxylase expression exhibits spatiotemporal and inducible regulation:
Subcellular localization studies confirm Flavanone 3-Hydroxylase operates in the cytosol and nucleus, facilitating metabolite channeling [6] [10].
Quantifying carbon flux through the flavonoid pathway enables rational engineering:
Table 3: Dihydrokaempferol Production Metrics in Engineered Systems
Engineering Strategy | Host | Max. Dihydrokaempferol Titer | Limitations Addressed |
---|---|---|---|
Flavanone 3-Hydroxylase mitochondrial targeting | Saccharomyces cerevisiae | 86 mg/L | Competing cytochrome P450 reactions [7] |
Tandem promoter optimization | Saccharomyces cerevisiae | 216.7 mg/L | Weak native promoters [2] |
Acetyl-CoA carboxylase overexpression | Saccharomyces cerevisiae | 200 mg/L mixed flavonoids | Malonyl-CoA scarcity [4] [7] |
Flavanone 3-Hydroxylase and downstream enzymes evolved through gene duplication and functional divergence:
Positive selection acted on Flavanone 3-Hydroxylase in stress-prone lineages (e.g., Dendrobium officinale), enhancing environmental adaptability through dihydrokaempferol-mediated antioxidant effects [10].
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